

# In vivo studies to confirm the pharmacological effects of 5-Phenethylisoxazol-4-amine.

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## Compound of Interest

Compound Name: 5-Phenethylisoxazol-4-amine

Cat. No.: B15322265

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## Comparative In Vivo Pharmacology of Isoxazole Derivatives

A guide for researchers and drug development professionals on the potential pharmacological effects of the isoxazole scaffold, in the context of the absence of direct in vivo data for **5-Phenethylisoxazol-4-amine**.

Due to the lack of publicly available in vivo studies on **5-Phenethylisoxazol-4-amine**, this guide provides a comparative overview of the pharmacological effects of structurally related isoxazole derivatives. The isoxazole nucleus is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.<sup>[1][2][3]</sup> This guide will focus on two of the most predominantly studied therapeutic areas for this class of compounds: anti-inflammatory and anticancer activities.<sup>[4][5][6]</sup>

## Anti-Inflammatory Activity of Isoxazole Derivatives

Several studies have demonstrated the potent anti-inflammatory effects of various isoxazole derivatives in preclinical in vivo models.<sup>[4][7][8][9]</sup> These compounds are often evaluated for their ability to reduce edema and inhibit inflammatory mediators.

Comparative Efficacy of Isoxazole Derivatives in a Carrageenan-Induced Paw Edema Model

Compound	Animal Model	Dose	Route of Administration	% Inhibition of Edema	Reference Compound	% Inhibition by Reference
Substituted Isoxazole (5b)	Wistar Rat	20 mg/kg	i.p.	75.68% (at 2h)	Indomethacin	80.45% (at 2h)
Substituted Isoxazole (5c)	Wistar Rat	20 mg/kg	i.p.	74.48% (at 2h)	Indomethacin	80.45% (at 2h)
Substituted Isoxazole (5d)	Wistar Rat	20 mg/kg	i.p.	71.86% (at 2h)	Indomethacin	80.45% (at 2h)
MZO-2	Mouse	100 mg/kg	p.o.	Potent (data not quantified)	Tacrolimus	Very effective

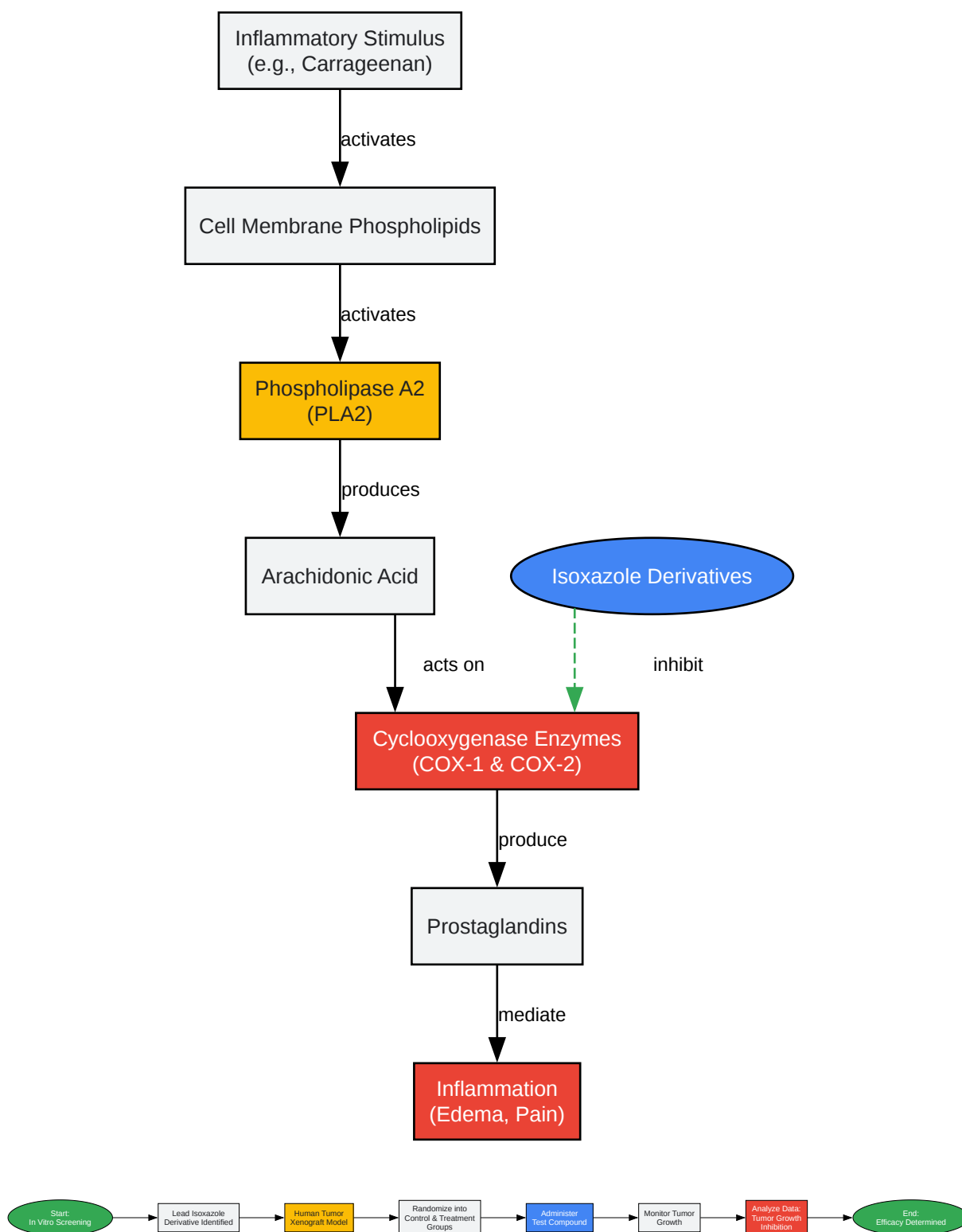
#### Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and validated model for screening acute anti-inflammatory activity.<sup>[9]</sup>

- Animals: Male Wistar albino rats (150-200g) are used.
- Groups: Animals are divided into control, standard, and test groups (n=6).
- Treatment: The test compounds (e.g., 5b, 5c, 5d at 20 mg/kg) or a standard drug (e.g., Indomethacin at 10 mg/kg) are administered intraperitoneally (i.p.) or orally (p.o.). The control group receives the vehicle.
- Induction of Inflammation: One hour after treatment, 0.1 mL of 1% w/v carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
- Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.

- Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Generalized Signaling Pathway for Inflammation



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